N-(3-phenylpropyl)-2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide
Description
Emergence of Pyrazine-Benzimidazole Hybrids in Medicinal Chemistry
The integration of pyrazine and benzimidazole moieties into hybrid structures represents a strategic advancement in heterocyclic drug design. Pyrazine, a six-membered aromatic ring with two nitrogen atoms at para positions, contributes electron-deficient characteristics that enhance binding interactions with biological targets. Benzimidazole, a bicyclic system fused with benzene and imidazole, offers hydrogen-bonding capabilities and structural rigidity, making it a privileged scaffold in antiparasitic, antiviral, and anticancer agents.
Early work on pyrazine-benzimidazole hybrids gained momentum in the 2010s, driven by the need to overcome resistance mechanisms in existing therapies. For example, Suzuki coupling reactions enabled the synthesis of aryl-tethered benzimidazole-pyrazine derivatives, which demonstrated improved anticancer activity compared to parent compounds. A 2020 study highlighted enhanced π-π stacking and hydrophobic interactions in such hybrids, particularly when paired with electron-withdrawing substituents on the pyrazine ring.
Table 1: Key Pyrazine-Benzimidazole Hybrids and Their Biological Activities
Evolution of Acetamide-Linked Heterocyclic Compounds
Acetamide linkages have become critical for optimizing pharmacokinetic properties in heterocyclic systems. The introduction of the –NHCO– group between aromatic and aliphatic components improves solubility and metabolic stability while maintaining target affinity. Historical milestones include:
- 1950s–1970s: Development of thiabendazole and albendazole, where acetamide groups enhanced anthelmintic efficacy by facilitating microtubule binding.
- 1990s–2000s: NSAID prodrugs like aceclofenac incorporated acetamide spacers to reduce gastrointestinal toxicity while retaining cyclooxygenase-II (COX-II) inhibition.
- 2010s–present: Multifunctional acetamide derivatives, such as N-(4-acetylphenyl)-2-chloroacetamide, enabled modular synthesis of thiazole and oxadiazole hybrids with dual anticancer/anti-inflammatory activity.
A 2023 review emphasized that acetamide-based prodrugs achieve 40–60% higher bioavailability than non-acetamide analogs in preclinical models, attributed to enhanced passive diffusion and reduced first-pass metabolism.
Rationale for N-(3-Phenylpropyl)-2-(2-(Pyrazin-2-yl)-1H-Benzo[d]imidazol-1-yl)Acetamide Development
This compound synthesizes three pharmacophoric elements into a single entity:
- Pyrazine core: Serves as a hydrogen bond acceptor with kinase ATP-binding pockets.
- Benzimidazole unit: Engages in π-alkyl interactions with hydrophobic residues (e.g., VAL 153, LEU 134) in protein targets.
- N-(3-Phenylpropyl)acetamide chain: Enhances blood-brain barrier penetration due to its lipophilic aromatic terminus and flexible propyl spacer.
Molecular docking simulations predict strong binding (ΔG = −9.8 kcal/mol) between the hybrid and B-cell lymphoma 2 (Bcl-2) proteins, driven by salt bridges with ARG 136 and hydrophobic contacts with MET 112. The 3-phenylpropyl group further stabilizes these interactions through van der Waals forces, as evidenced by comparative studies with shorter alkyl chains.
Figure 1: Proposed Binding Mode in Bcl-2
Benzimidazole → π-alkyl with LEU 134
Pyrazine → H-bond with ASP 108
Acetamide linker → Solvent exposure
Phenylpropyl → Hydrophobic pocket
Properties
IUPAC Name |
N-(3-phenylpropyl)-2-(2-pyrazin-2-ylbenzimidazol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O/c28-21(25-12-6-9-17-7-2-1-3-8-17)16-27-20-11-5-4-10-18(20)26-22(27)19-15-23-13-14-24-19/h1-5,7-8,10-11,13-15H,6,9,12,16H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTNNMPUVGZFCFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)CN2C3=CC=CC=C3N=C2C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-phenylpropyl)-2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzoimidazole core: This can be achieved by condensing o-phenylenediamine with pyruvic acid under acidic conditions.
Introduction of the pyrazinyl group: The benzoimidazole intermediate is then reacted with pyrazine-2-carboxylic acid in the presence of a coupling agent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired pyrazinyl-substituted benzoimidazole.
Attachment of the phenylpropyl group: Finally, the phenylpropyl group is introduced through a nucleophilic substitution reaction using 3-phenylpropylamine and the pyrazinyl-substituted benzoimidazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution Reactions
The benzimidazole and pyrazine moieties are susceptible to electrophilic substitution, with reaction sites influenced by electron-withdrawing/donating effects:
The pyrazine ring’s electron-withdrawing nature directs substitution to the benzimidazole’s meta positions, while steric hindrance from the 3-phenylpropyl group limits reactivity at the acetamide-linked nitrogen .
Nucleophilic Reactions at the Acetamide Group
The acetamide linker undergoes hydrolysis and alkylation under specific conditions:
The amide’s electron-deficient carbonyl (due to adjacent benzimidazole) enhances susceptibility to nucleophilic attack . Steric bulk from the 3-phenylpropyl group reduces alkylation efficiency compared to simpler acetamides .
Oxidation and Reduction Pathways
Key redox transformations include:
Oxidation
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Benzimidazole N-Oxidation :
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Reagent: m-CPBA (m-chloroperbenzoic acid) in CH₂Cl₂, 0°C → RT
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Product: N-oxide at benzimidazole N3 (confirmed byH NMR).
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Yield: 62%.
-
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Pyrazine Ring Oxidation :
Reduction
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Benzimidazole Ring :
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Reagent: H₂/Pd-C in EtOH → Partial saturation to dihydrobenzimidazole (unstable under air).
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Pyrazine to Piperazine :
Functionalization via Cross-Coupling
Despite lacking native halogens, pre-functionalization enables metal-catalyzed reactions:
| Step | Reaction | Conditions | Outcome |
|---|---|---|---|
| Bromination | NBS, AIBN, CCl₄, 80°C | Adds Br at benzimidazole C5 | 73% yield |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, Ar-B(OH)₂ | Biaryl formation at C5 | 55–68% yield (varies by Ar) |
Post-bromination, Suzuki-Miyaura coupling introduces aryl/heteroaryl groups, enhancing functional diversity .
Stability Under Physiological Conditions
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds that share structural similarities with N-(3-phenylpropyl)-2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide. Research indicates that derivatives of benzimidazole and pyrazine exhibit selective inhibition against cancer cell lines. For instance, compounds designed to target specific kinases involved in cancer progression have shown promising results in vitro, suggesting that modifications to the benzimidazole structure can enhance anticancer activity .
Case Study: Inhibition of PI3K Pathway
A study demonstrated that modifications in the phenyl ring of similar compounds resulted in varying degrees of inhibition on the phosphoinositide 3-kinase (PI3K) pathway, which is crucial for cancer cell survival and proliferation. The introduction of specific substituents on the phenyl ring led to compounds with IC50 values as low as 0.17 μM, indicating potent inhibitory activity against PI3K-C2α . Such findings suggest that this compound could be further explored for its anticancer properties.
Neuropharmacological Applications
This compound may also have applications in neuropharmacology. Compounds with similar structural motifs have been investigated for their effects on neurotransmitter systems, particularly those involving adenosine receptors.
Case Study: Adenosine Receptor Modulation
Research has shown that certain benzimidazole derivatives can act as antagonists at adenosine A2A receptors, which play a role in various neurological disorders including Parkinson's disease and schizophrenia. The potential modulation of these receptors by this compound could provide therapeutic benefits in managing symptoms associated with these conditions .
Antiviral Activity
The compound's structural features may also lend themselves to antiviral applications. Similar pyrazine derivatives have been synthesized and tested for their ability to inhibit viral proteases, which are essential for viral replication.
Case Study: SARS-CoV-2 Protease Inhibition
A study focused on designing inhibitors against the SARS-CoV-2 protease revealed that certain structural analogs exhibited submicromolar activity against the viral enzyme, suggesting a potential pathway for developing antiviral therapies . The implications for this compound in this context are significant and warrant further investigation.
Summary Table of Applications
| Application Area | Mechanism/Target | Notable Findings |
|---|---|---|
| Anticancer | PI3K pathway inhibition | IC50 values as low as 0.17 μM against cancer cells |
| Neuropharmacology | Adenosine A2A receptor modulation | Potential therapeutic effects on Parkinson's disease |
| Antiviral | Viral protease inhibition | Submicromolar activity against SARS-CoV-2 protease |
Mechanism of Action
The mechanism of action of N-(3-phenylpropyl)-2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing downstream signaling pathways. For example, it may inhibit certain kinases or activate transcription factors, leading to changes in gene expression and cellular behavior.
Comparison with Similar Compounds
ML309 (Agios Inhibitor)
- Structure : 2-(2-(1H-benzo[d]imidazol-1-yl)-N-(3-fluorophenyl)-acetamido)-N-cyclopentyl-2-o-tolylacetamide .
- Key Differences : Replaces pyrazine with a 3-fluorophenyl group and introduces a cyclopentyl substituent.
- Activity : Acts as an allosteric inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), demonstrating selectivity for cancer-associated IDH1 variants. The fluorophenyl group enhances target binding via hydrophobic interactions, while the cyclopentyl chain improves metabolic stability compared to smaller alkyl groups .
Thiazole-Substituted Analogue
- Structure : N-(4-bromophenyl)-2-(2-(thiazol-4-yl)-1H-benzo[d]imidazol-1-yl)acetamide .
- Key Differences : Substitutes pyrazine with a thiazole ring.
- Activity : Thiazole-containing derivatives often exhibit antimicrobial properties due to the sulfur atom’s electron-rich nature, which facilitates interactions with bacterial enzymes. However, the absence of pyrazine may reduce affinity for targets requiring nitrogen-rich heterocycles .
Oxadiazole Hybrids
- Structure : 2-(1H-benzo[d]imidazol-1-yl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide .
- Key Differences : Incorporates a 1,3,4-oxadiazole ring instead of pyrazine.
- Activity : Oxadiazole derivatives are potent antioxidants, as demonstrated by DPPH radical scavenging assays. The oxadiazole’s electron-withdrawing properties enhance redox activity but may reduce solubility compared to pyrazine-containing analogues .
Pharmacological Activity Comparison
Structure-Activity Relationship (SAR) Insights
Pyrazine vs. Thiazole/Oxadiazole : Pyrazine’s nitrogen atoms enhance hydrogen bonding with enzymatic targets, improving selectivity. Thiazole and oxadiazole substituents prioritize redox or antimicrobial activities.
Phenylpropyl Chain : The 3-phenylpropyl group in the target compound may optimize logP values (~3.5), balancing solubility and membrane penetration compared to shorter chains (e.g., cyclopentyl in ML309, logP ~2.8).
Electron-Withdrawing Groups : Fluorine or bromine substituents (e.g., in ML309 and thiazole analogue ) increase metabolic stability but may reduce oral bioavailability.
Biological Activity
N-(3-phenylpropyl)-2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure composed of a benzimidazole core substituted with a pyrazine moiety and a phenylpropyl group. This structural arrangement is believed to contribute to its diverse biological activities.
Biological Activity Overview
Research indicates that compounds with benzimidazole and pyrazine derivatives exhibit various pharmacological effects, including:
- Anticancer Activity : Many benzimidazole derivatives have shown efficacy against different cancer cell lines.
- Antimicrobial Properties : Compounds containing pyrazine rings often display antibacterial and antifungal activities.
- CNS Activity : Some derivatives are noted for their potential neuroprotective effects.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Key Enzymes : Many benzimidazole derivatives act as inhibitors of various enzymes involved in cancer progression and microbial resistance.
- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing CNS activity.
- DNA Interaction : Some studies suggest that these compounds can intercalate with DNA, disrupting replication in cancer cells.
Case Studies and Research Findings
Several studies have investigated the biological activities of similar compounds, providing insights into the potential effects of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant anticancer effects in vitro against breast and colon cancer cell lines, with IC50 values in the micromolar range. |
| Study 2 | Reported antimicrobial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) lower than standard antibiotics. |
| Study 3 | Investigated neuroprotective properties in animal models, showing reduced neuronal death in models of neurodegeneration. |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
- Formation of the benzimidazole core.
- Introduction of the pyrazine ring through cyclization reactions.
- Alkylation with 3-phenylpropyl groups followed by acetylation to yield the final product.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare N-(3-phenylpropyl)-2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide?
- Methodological Answer : The compound is typically synthesized via multi-step reactions involving condensation, cyclization, and coupling. For example:
- Step 1 : Formation of the benzimidazole core by reacting o-phenylenediamine derivatives with pyrazine-2-carboxylic acid under reflux conditions in glacial acetic acid .
- Step 2 : Acetamide linkage is introduced using chloroacetyl chloride or substituted acetohydrazides, followed by coupling with 3-phenylpropylamine in polar aprotic solvents (e.g., DMF) .
- Purification : Recrystallization from ethanol or column chromatography ensures purity (>95%) .
Q. Which analytical techniques are critical for structural confirmation and purity assessment?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions and regioselectivity (e.g., pyrazine ring integration at δ 8.1–9.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ peaks) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen content are matched with theoretical values (±0.4%) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and scalability?
- Methodological Answer :
- Catalyst Screening : Use of Lewis acids (e.g., ZnCl₂) or palladium catalysts for coupling reactions enhances efficiency .
- Solvent Optimization : Refluxing in DMF or DMSO improves solubility of intermediates .
- Temperature Control : Stepwise heating (70–110°C) minimizes side reactions during cyclization .
- Scale-Up : Pilot batches (>10 g) require controlled cooling rates and inert atmospheres to prevent degradation .
Q. What in vitro models are suitable for evaluating anti-inflammatory or immunomodulatory activity?
- Methodological Answer :
- Cell Lines : THP-1 monocytes or PBMCs are treated with the compound (1–100 µM) to assess IL-8/TNF-α suppression via ELISA .
- Cyclooxygenase (COX) Inhibition : Competitive binding assays using recombinant COX-1/COX-2 enzymes (IC₅₀ calculations) .
- Dose-Response Curves : EC₅₀ values are determined using nonlinear regression analysis (GraphPad Prism) .
How do structural modifications influence biological activity? Insights from SAR studies.
- Key Findings :
Q. How should researchers address contradictory data in biological assays?
- Methodological Answer :
- Assay Validation : Replicate experiments across independent labs (n ≥ 3) to rule out batch variability .
- Control Standardization : Use dexamethasone (anti-inflammatory) or ascorbic acid (antioxidant) as positive controls .
- Data Normalization : Express cytokine levels as fold-change relative to untreated cells to mitigate plate-to-plate variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
